(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
CAS No.: 158060-81-2
Cat. No.: VC21296722
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine - 158060-81-2](/images/no_structure.jpg)
Specification
CAS No. | 158060-81-2 |
---|---|
Molecular Formula | C7H14N2 |
Molecular Weight | 126.2 g/mol |
IUPAC Name | (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1 |
Standard InChI Key | KSCPLKVBWDOSAI-BQBZGAKWSA-N |
Isomeric SMILES | C1C[C@H]2CNC[C@@H]2NC1 |
SMILES | C1CC2CNCC2NC1 |
Canonical SMILES | C1CC2CNCC2NC1 |
Introduction
Chemical Structure and Properties
Structural Features
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine features a bicyclic structure comprising a fused pyrrolidine and piperidine ring system. The compound's stereochemistry at positions 4a and 7a (S and R, respectively) plays a crucial role in determining its biological activity and interactions with molecular targets. This specific stereochemical arrangement distinguishes it from other stereoisomers of the same molecular framework.
Physical and Chemical Properties
The complete characterization of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine reveals important physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these essential properties:
Table 1: Physicochemical Properties of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Property | Value |
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CAS Number | 158060-81-2 |
Molecular Formula | C₇H₁₄N₂ |
Molecular Weight | 126.20 g/mol |
InChI Key | KSCPLKVBWDOSAI-BQBZGAKWSA-N |
Isomeric SMILES | C1C[C@H]2CNC[C@@H]2NC1 |
Physical State | Not specified in sources |
Solubility | Soluble in common organic solvents (expected) |
The compound possesses two nitrogen atoms that significantly influence its chemical behavior, making it a versatile starting material for various chemical transformations. The presence of these nitrogen atoms confers basic properties to the molecule, enabling it to participate in acid-base reactions and serve as a nucleophile in various synthetic processes.
Synthesis Methods
Synthetic Routes
While the search results focus more on the synthesis of the related compound (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, these methods can be adapted for the synthesis of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine with appropriate modifications to control stereochemistry. The synthesis typically involves multiple steps starting from suitable precursors.
One potential synthetic approach involves optical resolution through enzymatic hydrolysis. According to patent information, a similar compound can be synthesized through the optical resolution of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using lipase or esterase enzymes . This method allows for the isolation of specific stereoisomers with high enantiomeric excess, which could be adapted for our target compound.
Stereochemical Control
The critical aspect of synthesizing (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine is controlling the stereochemistry at positions 4a and 7a. This requires careful selection of reagents, reaction conditions, and possibly the use of chiral auxiliaries or catalysts. The patent literature suggests that enzymatic resolution can achieve optical purity higher than 99% for related compounds , indicating the potential for obtaining the target compound with high stereochemical purity.
Multi-Step Synthesis Process
A potential multi-step synthesis process for the target compound might involve:
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Preparation of a suitable piperidine-2,3-disubstituted intermediate
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Enzymatic resolution to obtain the desired stereochemistry
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Cyclization to form the bicyclic system
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Functional group transformations to obtain the final product
This approach would likely require careful optimization of reaction conditions and purification methods to achieve high yields and stereochemical purity.
Chemical Reactions
Reactivity Profile
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine can participate in various chemical reactions, primarily due to the nucleophilic nature of its nitrogen atoms. The compound's reactivity profile includes:
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Oxidation reactions leading to N-oxide formation
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Reduction reactions yielding more saturated derivatives
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Nucleophilic substitution at the nitrogen atoms or adjacent carbon atoms
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Acylation and alkylation reactions
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Formation of salts with acids
These reactions provide valuable routes for the functionalization of the compound and its transformation into more complex structures.
Reaction Mechanisms
The mechanisms of these reactions generally involve the nitrogen atoms acting as nucleophiles or bases. For example, in substitution reactions, one of the nitrogen atoms can attack an electrophile (such as an alkyl halide), leading to N-substituted derivatives. The specific stereochemistry of the compound can influence the outcome of these reactions, potentially leading to stereoselective transformations.
Biological Activity and Applications
Medicinal Chemistry Applications
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine serves as an important scaffold in medicinal chemistry due to its unique structural features. The compound and its derivatives may exhibit a range of biological activities, potentially interacting with various receptor systems or enzyme targets. Its bicyclic structure provides a rigid framework that can be modified to develop compounds with specific pharmacological properties.
Research Applications
Beyond medicinal chemistry, (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine finds applications in various research areas:
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As a building block in organic synthesis
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In the study of structure-activity relationships
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As a ligand in coordination chemistry
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For investigating stereoselective reactions
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As an intermediate in the synthesis of complex natural products or their analogs
These applications highlight the compound's versatility and importance in both academic research and industrial settings.
Comparison with Structural Analogs
Stereoisomers and Related Compounds
(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine is one of several possible stereoisomers of the octahydropyrrolo[3,4-b]pyridine scaffold. The related isomer (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, mentioned in the patent literature, differs in the stereochemistry at position 7a . This seemingly small change can significantly impact the compound's biological activity and chemical behavior.
Other related compounds include derivatives with additional substituents or functional groups on the basic bicyclic framework. These modifications can fine-tune the properties of the compounds for specific applications.
Structure-Activity Relationships
The relationship between structure and activity is crucial for understanding the potential applications of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine and its derivatives. The specific stereochemistry at positions 4a and 7a likely influences how the molecule interacts with biological targets, affecting its binding affinity and selectivity.
Comparative studies of different stereoisomers could provide valuable insights into the role of stereochemistry in determining biological activity, potentially guiding the design of more effective therapeutic agents based on this scaffold.
Analytical Methods
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is particularly valuable for assessing the purity of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine and distinguishing it from stereoisomers. The patent literature mentions the use of HPLC for monitoring reactions and verifying the extraction of related compounds , suggesting its applicability to our target compound as well.
Chiral HPLC, using appropriate chiral stationary phases, would be especially useful for determining enantiomeric excess and confirming the stereochemical purity of the compound.
Industrial Significance
Pharmaceutical Applications
The potential pharmaceutical applications of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine stem from its unique structure and the possibility of developing derivatives with specific biological activities. As a building block in drug discovery, this compound could contribute to the development of novel therapeutic agents for various medical conditions.
The specific stereochemistry of the compound may confer advantages in terms of selectivity and potency when incorporated into drug candidates, potentially leading to improved efficacy and reduced side effects compared to less stereochemically pure alternatives.
Process Development Considerations
The industrial production of (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine would require careful consideration of various factors:
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Scalability of the synthesis
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Cost-effectiveness of reagents and processes
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Control of stereochemistry on a large scale
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Purification methods suitable for industrial implementation
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Safety and environmental aspects of the manufacturing process
The patent literature suggests that for related compounds, enzymatic resolution can achieve high optical purity , which might be applicable to the large-scale production of our target compound as well.
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